molecular formula C7H10N2S B6204737 5-cyclobutyl-1H-imidazole-2-thiol CAS No. 1892353-50-2

5-cyclobutyl-1H-imidazole-2-thiol

Cat. No.: B6204737
CAS No.: 1892353-50-2
M. Wt: 154.2
InChI Key:
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Description

5-Cyclobutyl-1H-imidazole-2-thiol is a heterocyclic organic compound characterized by the presence of a cyclobutyl group attached to the imidazole ring, which also contains a thiol group at the second position. This compound is part of the imidazole family, known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-cyclobutyl-1H-imidazole-2-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of cyclobutylamine with carbon disulfide and sodium hydroxide, followed by cyclization with formamide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 5-Cyclobutyl-1H-imidazole-2-thiol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the thiol group to a sulfonic acid.

  • Reduction: Reducing agents such as lithium aluminum hydride can reduce the imidazole ring.

  • Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: 5-Cyclobutyl-1H-imidazole-2-sulfonic acid

  • Reduction: 5-Cyclobutyl-1H-imidazole-2-amine

  • Substitution: Alkylated derivatives of this compound

Scientific Research Applications

Chemistry: In chemistry, 5-cyclobutyl-1H-imidazole-2-thiol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors. Its ability to interact with specific biological targets makes it a useful tool in understanding biological processes.

Medicine: In the medical field, this compound is being investigated for its potential therapeutic properties. It has been studied for its antimicrobial and anticancer activities, showing promise in the development of new drugs.

Industry: In industry, this compound is used in the production of various chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 5-cyclobutyl-1H-imidazole-2-thiol exerts its effects involves its interaction with specific molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function. Additionally, the imidazole ring can interact with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

  • 5-Chloro-1H-imidazole-2-thiol

  • 5-Methyl-1H-imidazole-2-thiol

  • 5-Ethyl-1H-imidazole-2-thiol

Uniqueness: 5-Cyclobutyl-1H-imidazole-2-thiol stands out due to its cyclobutyl group, which imparts unique chemical and physical properties compared to other imidazole derivatives. This structural difference can lead to distinct biological activities and industrial applications.

Properties

CAS No.

1892353-50-2

Molecular Formula

C7H10N2S

Molecular Weight

154.2

Purity

95

Origin of Product

United States

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